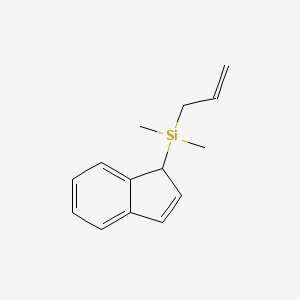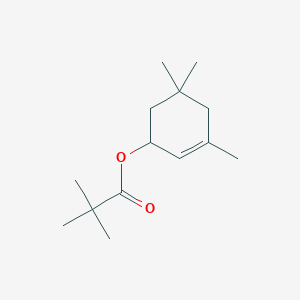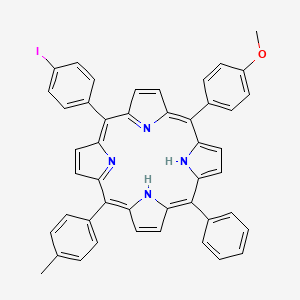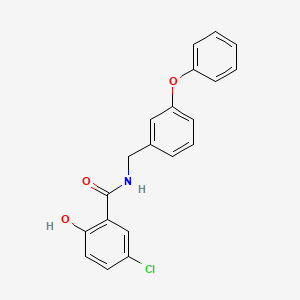
5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 5th position, a hydroxy group at the 2nd position, and a phenoxybenzyl group attached to the nitrogen atom of the benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 3-phenoxybenzylamine.
Amide Formation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-phenoxybenzylamine to form the amide bond.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-N-(3-phenoxybenzyl)benzamide.
Reduction: Formation of 5-chloro-2-hydroxy-N-(3-phenoxybenzyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound can be utilized in the development of new chemical processes and products, including catalysts and intermediates for organic synthesis.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide involves its interaction with specific molecular targets. The hydroxy and amide groups allow for hydrogen bonding and other interactions with enzymes and receptors. The phenoxybenzyl group enhances its lipophilicity, facilitating its passage through cell membranes. The exact molecular pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Similar structure but lacks the phenoxybenzyl group.
5-Chloro-2-hydroxy-N-(4-methoxyphenyl)benzamide: Contains a methoxy group instead of a phenoxy group.
5-Chloro-2-hydroxy-N-(3-nitrophenyl)benzamide: Contains a nitro group instead of a phenoxy group.
Uniqueness
5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide is unique due to the presence of the phenoxybenzyl group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Propiedades
Número CAS |
648923-01-7 |
|---|---|
Fórmula molecular |
C20H16ClNO3 |
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-N-[(3-phenoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H16ClNO3/c21-15-9-10-19(23)18(12-15)20(24)22-13-14-5-4-8-17(11-14)25-16-6-2-1-3-7-16/h1-12,23H,13H2,(H,22,24) |
Clave InChI |
NGAZVZXMQHJUBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


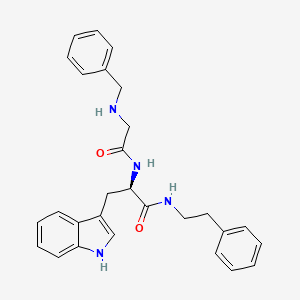
![4,4'-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B15168437.png)
![Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl-](/img/structure/B15168441.png)
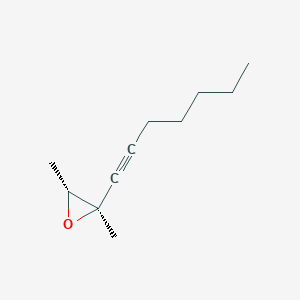

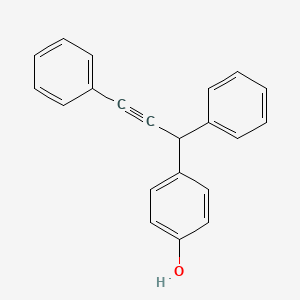
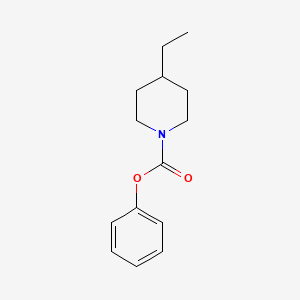
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B15168470.png)
